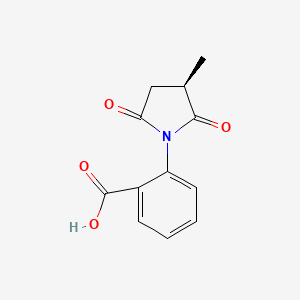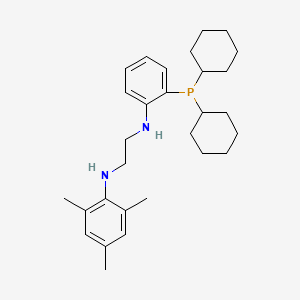![molecular formula C11H10N4S2 B12894479 3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 66523-33-9](/img/structure/B12894479.png)
3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions. The reaction is often catalyzed by piperidine in ethanol, leading to the formation of the desired triazolothiadiazine derivative .
Industrial Production Methods
While specific industrial production methods for 3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are common reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted triazolothiadiazine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Mécanisme D'action
The mechanism of action of 3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and aromatase, leading to its diverse pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Another heterocyclic compound with similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Differing in the position of the nitrogen atoms in the triazole ring.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with distinct chemical properties
Uniqueness
3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylthio and phenyl groups contribute to its enhanced biological activity and potential as a therapeutic agent .
Propriétés
Numéro CAS |
66523-33-9 |
|---|---|
Formule moléculaire |
C11H10N4S2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
3-methylsulfanyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C11H10N4S2/c1-16-10-12-13-11-15(10)14-9(7-17-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
XSPVDQYYFDQAHX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C2N1N=C(CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


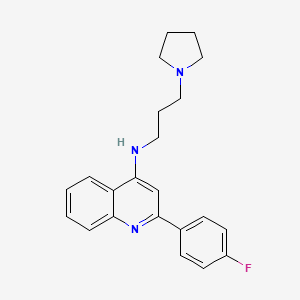
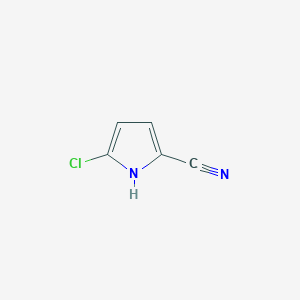
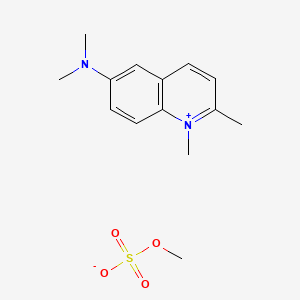
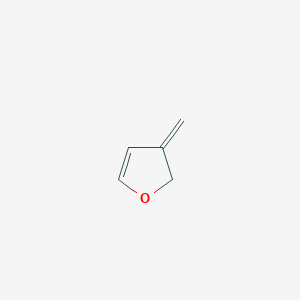
![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
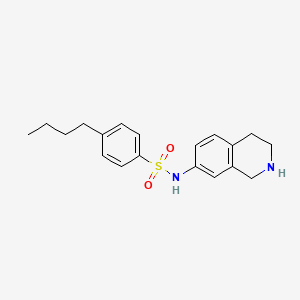
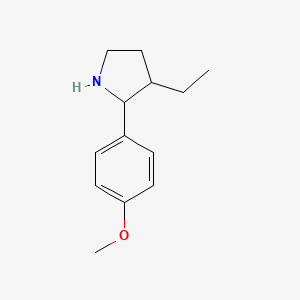
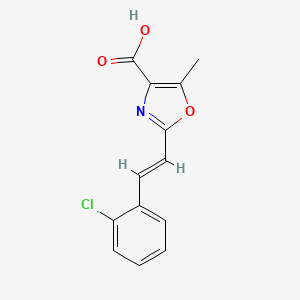
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
